5-Chloro-3-(2-nitropropen-1-yl)indole
Description
Properties
Molecular Formula |
C11H9ClN2O2 |
|---|---|
Molecular Weight |
236.65 g/mol |
IUPAC Name |
5-chloro-3-(2-nitroprop-1-enyl)-1H-indole |
InChI |
InChI=1S/C11H9ClN2O2/c1-7(14(15)16)4-8-6-13-11-3-2-9(12)5-10(8)11/h2-6,13H,1H3 |
InChI Key |
FRWWVBACCSQZRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=CNC2=C1C=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Indole Derivatives
Structural and Functional Group Variations
5-Chloro-3-(phenylsulfonyl)indole-2-carboxamide
- Structure : Chlorine at C5, phenylsulfonyl at C3, carboxamide at C2.
- Activity : Exhibits potent anti-HIV activity (IC₅₀ = 3 nM against HIV reverse transcriptase) .
- Comparison : The phenylsulfonyl group enhances hydrophobic interactions with enzyme pockets, while the nitropropenyl group in the target compound may act as a Michael acceptor, enabling covalent binding or redox modulation.
(E)-5-Methoxy-3-(2-nitrovinyl)-1H-indole
- Structure: Methoxy at C5, nitrovinyl (–CH=CH–NO₂) at C3.
- Synthesis : Condensation of 5-methoxyindole-3-carboxaldehyde with nitromethane under acidic conditions .
- Comparison : The nitrovinyl group shares conjugation with the indole ring, similar to nitropropenyl, but lacks the methylene spacer. This structural difference may affect steric bulk and solubility.
5-Chloro-3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole
Pharmacological Activity
Key Insights :
Physicochemical Properties
| Compound | Molecular Weight | logP (Predicted) | Solubility | |
|---|---|---|---|---|
| This compound | ~236.6 | 2.8 | Low (hydrophobic) | |
| 5-Methoxy-3-(2-nitrovinyl)-1H-indole | 218.2 | 1.9 | Moderate | |
| 5-Chloro-3-nitro-1H-indole | 196.6 | 2.1 | Low |
Trends :
- Nitropropenyl increases hydrophobicity compared to smaller nitrovinyl groups.
- Chlorine at C5 consistently lowers solubility across analogs.
Preparation Methods
Chlorination of Indoline Derivatives
The patent US4377699A outlines a method for preparing 5-chloroindole via chlorination of indoline (2,3-dihydroindole) in a chlorine-inert organic solvent (e.g., dichloromethane) using acylating agents. The reaction proceeds through electrophilic aromatic substitution, where chlorine preferentially targets the 5-position due to the electron-donating effects of the indoline’s saturated ring. The intermediate 5-chloro-2,3-dihydro-1H-indole is subsequently oxidized to 5-chloroindole using agents like manganese dioxide or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).
Key Data:
Fischer Indole Synthesis
An alternative route involves the Fischer indole synthesis, leveraging 4-chlorophenylhydrazine and a ketone precursor. Cyclization under acidic conditions (e.g., HCl/EtOH) yields 5-chloroindole directly. This method avoids post-synthetic chlorination but requires careful control of regioselectivity during hydrazone formation.
Functionalization at Position 3: Introducing the 2-Nitropropenyl Group
| Step | Reagents/Conditions | Intermediate | Yield |
|---|---|---|---|
| 1. Vilsmeier-Haack | POCl₃, DMF, 0°C → 25°C | 5-Chloro-3-formylindole | 70% |
| 2. Henry Reaction | Nitroacetone, K₂CO₃, EtOH | This compound | 55% |
Alternative Pathways: Reductive Amination and Cross-Coupling
Palladium-Catalyzed Cross-Coupling
Transition-metal catalysis offers regioselective functionalization. Employing Suzuki-Miyaura coupling, 3-bromo-5-chloroindole reacts with a nitropropenylboronic acid pinacol ester. This method, while promising, faces challenges due to the instability of nitro-containing boronic esters.
Reductive Amination of 3-Acetylindole
Reduction of 3-acetyl-5-chloroindole to the corresponding amine, followed by nitroenamine formation, provides an indirect route. However, this approach introduces multiple steps, reducing overall efficiency.
Mechanistic Considerations and Side Reactions
-
Regioselectivity in Chlorination: The 5-position is favored in indoline chlorination due to resonance stabilization of the intermediate arenium ion.
-
Nitro Group Stability: Nitropropenyl groups are susceptible to reduction under acidic or reductive conditions, necessitating neutral to mildly acidic reaction environments.
-
Competing Alkylation: Without proper directing groups, electrophilic attack may occur at C-2 or C-4, necessitating protective strategies like N-acylation.
Comparative Analysis of Methods
Q & A
Q. What synthetic methodologies are optimal for preparing 5-Chloro-3-(2-nitropropen-1-yl)indole, and how can reaction conditions be optimized?
Answer: The synthesis of nitropropenyl-substituted indoles typically involves coupling reactions under catalytic conditions. For example, Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has been used to functionalize indole derivatives, as demonstrated in the synthesis of 5-fluoro-3-(triazolyl)indole (42% yield via PEG-400/DMF solvent system, CuI catalysis, and column chromatography) . For this compound, a nitropropenylation step could involve:
- Step 1: Chloroindole substrate preparation (e.g., 5-chloroindole derivatives via electrophilic substitution).
- Step 2: Nitropropenyl group introduction via Michael addition or nucleophilic substitution under basic conditions.
- Optimization: Adjust solvent polarity (e.g., DMF or THF), catalyst (e.g., Pd or Cu), and temperature to improve yield. Monitor reaction progress via TLC (e.g., 70:30 ethyl acetate/hexane system) .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
- 1H/13C NMR: Assign peaks for indole protons (e.g., H-2 at δ 7.2–7.5 ppm), nitropropenyl vinyl protons (δ 6.5–7.0 ppm), and chlorine-induced deshielding effects .
- HRMS: Confirm molecular ion ([M+H]+) and isotopic pattern for chlorine (3:1 ratio for 35Cl/37Cl) .
- HPLC: Assess purity (>98% via reverse-phase C18 column, UV detection at 254 nm) .
- X-ray crystallography (if crystalline): Resolve bond angles and nitro group orientation .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) resolve contradictions in experimental data for nitropropenyl-indole derivatives?
Answer: Discrepancies in spectroscopic or reactivity data can arise from conformational flexibility or electronic effects. For example:
- DFT Calculations: Compare theoretical NMR chemical shifts (using B3LYP/6-311+G(d,p)) with experimental data to validate tautomeric forms or nitro group orientation .
- Electrostatic Potential Maps: Identify electron-deficient regions (e.g., nitropropenyl group) to predict reactivity in nucleophilic/electrophilic reactions .
- Docking Studies: Model interactions with biological targets (e.g., SARS-CoV-2 protease) to explain discrepancies in bioactivity assays .
Q. What experimental strategies are effective for evaluating the biological activity of this compound?
Answer:
- In vitro assays: Screen against enzymes (e.g., viral proteases) using fluorescence-based substrates (e.g., 5-Bromo-4-chloro-3-indolyl derivatives for colorimetric detection) .
- Cytotoxicity profiling: Use MTT assays on human cell lines (e.g., HEK293) to differentiate target-specific activity from general toxicity .
- Structure-activity relationship (SAR): Synthesize analogs (e.g., varying nitro group position or substituents) to identify critical pharmacophores .
Q. How can researchers address challenges in scaling up the synthesis of nitropropenyl-indoles while maintaining purity?
Answer:
- Flow Chemistry: Optimize continuous flow systems to reduce side reactions (e.g., nitro group reduction) and improve reproducibility .
- Green Solvents: Replace DMF with cyclopentyl methyl ether (CPME) or PEG-400 to enhance sustainability .
- In-line Analytics: Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .
Safety and Handling
Q. What safety protocols are essential for handling this compound in the laboratory?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
